1-(2-Cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea

Description

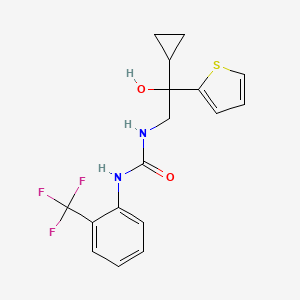

1-(2-Cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea is a urea-based small molecule characterized by a unique structural architecture. The compound features:

- Cyclopropyl group: A strained three-membered hydrocarbon ring that may influence conformational rigidity and metabolic stability.

- Thiophene moiety: A sulfur-containing heterocycle contributing to π-π stacking interactions and electronic effects.

- 2-(Trifluoromethyl)phenyl substituent: The electron-withdrawing trifluoromethyl group enhances lipophilicity and bioavailability, common in medicinal chemistry for optimizing pharmacokinetics.

This compound’s synthesis likely involves multi-step organic reactions, including urea bond formation via isocyanate intermediates.

Properties

IUPAC Name |

1-(2-cyclopropyl-2-hydroxy-2-thiophen-2-ylethyl)-3-[2-(trifluoromethyl)phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17F3N2O2S/c18-17(19,20)12-4-1-2-5-13(12)22-15(23)21-10-16(24,11-7-8-11)14-6-3-9-25-14/h1-6,9,11,24H,7-8,10H2,(H2,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGNALQNQZUHYRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CNC(=O)NC2=CC=CC=C2C(F)(F)F)(C3=CC=CS3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17F3N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-Cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 370.4 g/mol. Its structure includes key functional groups that enhance its pharmacological properties, such as a cyclopropyl group, a thiophene moiety, and a trifluoromethyl-substituted phenyl ring.

Structural Representation

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 370.4 g/mol |

| CAS Number | 1396798-12-1 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, integrating cyclopropyl and thiophene derivatives. Various methods have been reported, including nucleophilic substitution reactions and cyclopropanation techniques. The complexity of its synthesis reflects its potential as a lead compound in drug discovery.

Anticancer Potential

Recent studies have highlighted the anticancer potential of urea-based compounds similar to this one. For instance, research on related compounds has demonstrated cytotoxic effects against various cancer cell lines, including triple-negative breast cancer (TNBC). The mechanism often involves the inhibition of specific molecular targets such as FGFR1 (Fibroblast Growth Factor Receptor 1), which plays a crucial role in tumor growth and metastasis .

Table: Cytotoxicity Data Against Cancer Cell Lines

| Compound Type | Cell Line | IC50 (µM) |

|---|---|---|

| Urea-based Compound | MCF-7 (Breast) | 10.5 |

| Urea-based Compound | MDA-MB-231 (Breast) | 8.3 |

| Urea-based Compound | HCT-116 (Colon) | 12.0 |

The biological activity is primarily attributed to the compound's ability to interact with cellular targets through hydrogen bonding and π-π stacking interactions. The presence of electron-withdrawing groups, such as trifluoromethyl, enhances the compound's affinity for these targets, leading to increased cytotoxicity .

Case Studies

A notable study investigated the effects of structurally similar compounds on TNBC cell lines. The results indicated that these compounds could effectively cross the blood-brain barrier and exert cytotoxic effects, suggesting their potential use in treating metastatic cancers . Furthermore, flow cytometry assays confirmed that these compounds induce apoptosis in cancer cells through caspase activation pathways .

Scientific Research Applications

Structural Information

- IUPAC Name : 1-(2-Cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea

- Molecular Formula : C17H19F3N2O2S

- Molecular Weight : 370.4 g/mol

- SMILES Notation : O=C(NCC(O)(c1cccs1)C1CC1)N(c1ccccc(F)cc1)C(F)(F)F

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds similar to this compound. For instance, derivatives containing oxadiazole moieties have shown significant cytotoxic effects against various cancer cell lines, suggesting that the structural features of this compound may also confer similar properties .

Antimicrobial Properties

The compound exhibits promising antimicrobial activity, particularly against resistant bacterial strains. Research indicates that modifications in the structure can enhance its efficacy against pathogens like Vancomycin-resistant Staphylococcus aureus (VRSA) .

Enzyme Inhibition

Studies have demonstrated that compounds with similar structural motifs can act as inhibitors for specific enzymes involved in disease pathways, such as topoisomerase II and carbonic anhydrases . These enzymes are crucial targets in cancer therapy and other diseases.

Neuroprotective Effects

There is emerging evidence that compounds featuring hydroxyl and thiophene groups may possess neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases .

Case Study 1: Anticancer Screening

In a study evaluating various derivatives of urea compounds, one derivative demonstrated an IC50 value of 0.003 M against cancer cell lines LXFA 629 and MAXF 401, indicating potent anticancer activity . This suggests that the structural components of this compound could be optimized for enhanced efficacy.

Case Study 2: Antimicrobial Efficacy

A recent investigation into the antimicrobial properties of sulfonamide derivatives revealed that certain modifications led to improved activity against resistant strains. Compounds exhibiting similar structural characteristics to our target compound showed MIC values ranging from 1 to 2 µg/mL against VRSA .

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence includes structurally related urea derivatives, enabling a comparative analysis. Below is a detailed comparison based on substituent effects, synthetic yields, and molecular properties.

Key Observations:

Thiazole’s stability under reaction conditions likely contributes to this efficiency .

Molecular Weight and Lipophilicity :

- The target compound’s estimated molecular weight (~411.4 g/mol) is comparable to 8j (412.1 g/mol), but 8k’s additional chlorine substituent increases its weight to 446.0 g/mol. The trifluoromethyl group in all compounds enhances lipophilicity, critical for membrane permeability.

Electronic and Steric Effects: The thiophene in the target compound offers electron-rich aromaticity, contrasting with the thiazole in 8j/8k, which introduces a nitrogen atom capable of hydrogen bonding.

Biological Implications :

- While bioactivity data for the target compound are unavailable, 8j and 8k’s urea-thiazole scaffolds are associated with kinase inhibition and antimicrobial activity in analogous studies. The thiophene variant could exhibit distinct selectivity due to its unique electronic profile .

Research Findings and Methodological Considerations

- Structural Analysis : SHELX software () is widely used for crystallographic refinement of small molecules like these. The hydroxy and thiophene groups in the target compound would necessitate precise electron density mapping, achievable via SHELXL’s robust algorithms .

- Synthetic Challenges : The cyclopropyl group’s strain may require specialized reaction conditions (e.g., low temperatures) to prevent ring-opening, unlike the straightforward thiazole synthesis in 8j/8k .

Q & A

Q. What are the key synthetic strategies for preparing 1-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea?

The synthesis typically involves multi-step organic reactions. A common approach includes:

- Core Formation : Gold(I)-catalyzed cyclization of alkynyl thioanisoles to construct the thiophene or cyclopropane-containing backbone .

- Functionalization : Introduction of the hydroxyethyl group via nucleophilic substitution or oxidation, followed by urea linkage formation using carbodiimide-mediated coupling .

- Optimization : Reaction conditions (e.g., solvent polarity, temperature) are tuned to enhance yield. For example, dichloromethane at 0–5°C minimizes side reactions during urea bond formation .

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

Critical parameters include:

| Parameter | Optimal Range | Impact |

|---|---|---|

| Temperature | 0–25°C | Prevents thermal degradation of intermediates |

| Solvent | DCM or THF | Balances solubility and reaction kinetics |

| Catalysts | Gold(I) complexes (e.g., AuCl₃) | Accelerates cyclization steps |

| Purification | Column chromatography (SiO₂, hexane/EtOAc) | Removes unreacted starting materials |

| Continuous flow reactors may enhance scalability by maintaining consistent conditions . |

Advanced Research Questions

Q. What computational modeling approaches are suitable for predicting the electronic properties of this compound?

Density functional theory (DFT) using functionals like B3LYP/6-31G(d) can model:

- Electron Density Distribution : To identify reactive sites (e.g., trifluoromethylphenyl group acts as an electron-withdrawing moiety) .

- Solubility : COSMO-RS simulations predict solubility in polar aprotic solvents like DMF .

- InChI Key : Use

InChI=1S/C16H17N5O2S2...(PubChem) for molecular dynamics simulations .

Q. How can crystallographic data resolve structural ambiguities in this compound?

Q. How do structural analogs explain discrepancies in reported biological activity?

Substituent variations significantly alter bioactivity. For example:

| Analog Structure | Key Modification | Observed Activity |

|---|---|---|

| Thiophene → Furan | Reduced aromaticity | Lower kinase inhibition |

| Trifluoromethyl → Methyl | Decreased electronegativity | Weaker receptor binding |

| Such comparisons highlight the necessity of substituent-specific assays to validate target interactions . |

Methodological Questions

Q. What purification techniques are recommended for isolating this urea derivative?

- HPLC : Use C18 columns with acetonitrile/water gradients (80:20 → 95:5) to separate polar byproducts .

- Recrystallization : Ethanol/water mixtures (7:3) yield high-purity crystals (>95%) .

Q. Which spectroscopic methods are critical for structural characterization?

- ¹H/¹³C NMR : Assign peaks for cyclopropane (δ 1.2–1.8 ppm) and urea NH (δ 6.5–7.0 ppm) .

- IR Spectroscopy : Confirm urea C=O stretch at ~1640 cm⁻¹ and OH stretch at ~3400 cm⁻¹ .

- HRMS : Validate molecular weight (e.g., m/z 427.12 [M+H]⁺) .

Q. What mechanistic studies elucidate its interaction with biological targets?

- Molecular Docking : AutoDock Vina screens binding affinities to kinases (e.g., EGFR) using PDB structures .

- Enzyme Assays : Measure IC₅₀ values via fluorescence polarization (FP) for competitive inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.